acetic acid

Catalog No.
S761207
CAS No.
1563-79-7
M.F
C2H4O2
M. Wt
61.045 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
acetic acid

CAS Number

1563-79-7

Product Name

acetic acid

IUPAC Name

acetic acid

Molecular Formula

C2H4O2

Molecular Weight

61.045 g/mol

InChI

InChI=1S/C2H4O2/c1-2(3)4/h1H3,(H,3,4)/i2+1

InChI Key

QTBSBXVTEAMEQO-VQEHIDDOSA-N

SMILES

CC(=O)O

Canonical SMILES

CC(=O)O

Isomeric SMILES

C[13C](=O)O

Acetic acid, also known as ethanoic acid, is a colorless liquid organic compound with the chemical formula CH3COOH\text{CH}_3\text{COOH}. It is one of the simplest carboxylic acids and is characterized by its pungent smell and sour taste. Acetic acid is a polar protic solvent with a melting point of 16.5 °C (289.5 K) and a boiling point of 118.1 °C (244.6 °F). In its pure form, it is often referred to as glacial acetic acid due to its ability to form ice-like crystals at low temperatures .

Acetic acid is widely recognized for its role in food preservation and flavoring, particularly in vinegar, which typically contains about 4-8% acetic acid by volume. As a fundamental building block in organic chemistry, it serves as a precursor for various chemical syntheses and industrial applications.

Acetic acid-1-13C shares the same safety hazards as regular acetic acid []:

  • Corrosive: Can irritate skin and eyes upon contact.
  • Flammable: Vapors can ignite with a heat source.
  • Moderate Acute Toxicity: Ingestion or inhalation can cause irritation and discomfort.

Metabolic Studies

¹³C-labeled molecules like acetic acid-1-13C are widely used in metabolic studies to trace the fate of specific compounds within living organisms. When administered to cells, tissues, or whole organisms, the ¹³C label can be tracked through metabolic pathways using techniques like nuclear magnetic resonance (NMR) spectroscopy . This allows researchers to:

  • Measure metabolic flux: By quantifying the incorporation of ¹³C into different metabolites, scientists can determine the rate at which specific reactions occur within a metabolic pathway .
  • Identify metabolic pathways: The specific patterns of ¹³C incorporation can reveal the involvement of different enzymes and pathways in metabolizing the labeled compound .
  • Study the influence of external factors: Researchers can use ¹³C-labeled substrates to investigate how factors like diet, drugs, or environmental conditions affect metabolic processes .

Enzyme Activity Studies

Acetic acid-1-13C can be employed to study the activity and mechanisms of enzymes involved in acetate metabolism. By incorporating the ¹³C label into specific positions of the molecule, researchers can:

  • Monitor substrate binding and product formation: NMR spectroscopy allows them to observe the interaction of the enzyme with the labeled substrate and track the formation of ¹³C-labeled products, providing insights into the enzyme's mechanism of action .
  • Identify key residues involved in catalysis: By analyzing the interactions between the enzyme and different positions of the ¹³C label, scientists can pinpoint the specific amino acid residues crucial for enzyme activity .
  • Develop new drugs and inhibitors: Understanding the detailed mechanisms of enzymes involved in acetate metabolism can pave the way for the development of novel drugs that target these enzymes for therapeutic purposes .

Other Applications

Beyond these primary applications, acetic acid-1-13C finds use in various other scientific research areas, including:

  • Biomarker discovery: ¹³C-labeled metabolites can be used as potential biomarkers for disease diagnosis and monitoring by following their presence or abundance in biological samples .
  • Drug development and safety studies: Acetic acid-1-13C can be employed to track the absorption, distribution, metabolism, and excretion (ADME) of new drug candidates, aiding in understanding their potential effects and safety profiles .
  • Plant and environmental studies: ¹³C labeling can be used to investigate various processes in plants, such as carbon fixation and nutrient uptake, as well as to study the fate of organic compounds in the environment .
Typical of carboxylic acids:

  • Dissociation: Acetic acid partially dissociates in water:
    CH3COOHCH3COO+H+\text{CH}_3\text{COOH}\rightleftharpoons \text{CH}_3\text{COO}^-+\text{H}^+
    The acid dissociation constant (pKapK_a) of acetic acid is approximately 4.76 .
  • Reactions with Metals: When reacting with metals such as magnesium, zinc, or iron, acetic acid produces metal acetates and hydrogen gas:
    2CH3COOH+MgMg CH3COO 2+H22\text{CH}_3\text{COOH}+\text{Mg}\rightarrow \text{Mg CH}_3\text{COO }_2+\text{H}_2
  • Reactions with Alkalis: Acetic acid reacts with strong bases to form acetate salts:
    \text{CH}_3\text{COOH}+\text{KOH}\rightarrow \text{CH}_3\text{COOK}+\text{H}_2\text{O
  • Decomposition: At high temperatures (above 440 °C), acetic acid can decompose into methane and carbon dioxide or into ketene and water:
    \text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{CO}_2+\text{CH}_4
    \text{CH}_3\text{COOH}+\text{Heat}\rightarrow \text{H}_2\text{C C O}+\text{H}_2\text{O

These reactions illustrate the reactivity of acetic acid within various chemical environments .

Acetic acid exhibits several biological activities, primarily due to its role as a metabolic intermediate in various biochemical pathways. It is involved in the synthesis of fatty acids and cholesterol in living organisms. Additionally, acetic acid has antimicrobial properties, making it effective against certain bacteria and fungi. This characteristic is utilized in food preservation, where it inhibits spoilage organisms.

Moreover, acetic acid has been studied for its potential health benefits, including its ability to improve insulin sensitivity and lower blood sugar levels after meals .

Acetic acid can be synthesized through several methods:

  • Carbonylation of Methanol: This is the most common industrial method where methanol reacts with carbon monoxide in the presence of a catalyst:
    • Step 1: \text{CH}_3\text{OH}+\text{HI}\rightarrow \text{CH}_3\text{I}+\text{H}_2\text{O}
    • Step 2: \text{CH}_3\text{I}+\text{CO}\rightarrow \text{CH}_3\text{COI}
    • Step 3: $$ \text{CH}_3\text{COI} + \text{H}_2\text{O} \rightarrow \text{CH}_3\text{COOH} + \text{HI} .
  • Oxidation of Ethylene: Ethylene can be oxidized using palladium catalysts to produce acetic acid:
    O_2+C_2H_4→CH_3COOH
  • Anaerobic Fermentation: Certain bacteria can convert sugars directly into acetic acid without forming ethanol as an intermediate:
    C_6H_{12}O_6→3CH_3COOH

These methods highlight the versatility of acetic acid production, catering to both industrial and biological routes .

Acetic acid has numerous applications across various industries:

  • Food Industry: It is primarily used as a preservative and flavoring agent in vinegar.
  • Chemical Industry: Acetic acid serves as a precursor for the synthesis of various chemicals including acetate esters, acetic anhydride, and acetyl chloride.
  • Pharmaceuticals: It is utilized in the production of certain pharmaceuticals and as a solvent for drug formulations.
  • Textiles: In the textile industry, it is used in dyeing processes.
  • Agriculture: Acetic acid acts as a herbicide and pesticide.

These applications underscore the significance of acetic acid in both everyday products and specialized industrial processes .

Research on acetic acid interactions often focuses on its effects on biological systems and other chemicals:

  • Biochemical Pathways: Studies indicate that acetic acid can influence metabolic pathways related to lipid metabolism and glucose homeostasis.
  • Drug Interactions: Acetic acid's role as a solvent can enhance the solubility of certain drugs, impacting their bioavailability.
  • Microbial Interactions: Its antimicrobial properties have been extensively studied for potential applications in food safety and preservation.

These studies contribute to understanding how acetic acid interacts at both molecular and cellular levels .

Several compounds share structural or functional similarities with acetic acid:

CompoundChemical FormulaKey Characteristics
Formic AcidHCOOHSimplest carboxylic acid; used in leather production.
Propionic AcidCH_3CH_2COOHUsed as a preservative; has one additional carbon atom.
Butyric AcidCH_3(CH_2)_{2}COOHFound in rancid butter; contributes to unpleasant odors.

Uniqueness of Acetic Acid

Acetic acid's unique characteristics include its ability to act both as an organic solvent and an acidic compound with significant biological activity. Its widespread use in food preservation distinguishes it from other carboxylic acids that may not have such broad applications .

XLogP3

-0.2

UNII

29JB6BU01H

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Wikipedia

Acetic acid c-13

Dates

Modify: 2023-08-15

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